Indanorex
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Overview
Description
Indanorex, also known by its systematic name 2-(1-aminopropyl)indan-2-ol, is a stimulant drug developed in the 1970s. It is primarily known for its appetite suppressant effects and its ability to counteract hypoglycemia . The compound has a molecular formula of C12H17NO and a molar mass of 191.274 g/mol .
Preparation Methods
The synthesis of Indanorex involves the reaction of indanone with a suitable amine under specific conditions. One reported method includes the reduction of indanone to indanol, followed by the reaction with an amine to form the final product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Indanorex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Indanorex has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of stimulants and appetite suppressants.
Biology: this compound is used to investigate its effects on metabolic pathways and neurotransmitter release.
Medicine: The compound has been explored for its potential in treating conditions like obesity and reactive hypoglycemia.
Mechanism of Action
Indanorex exerts its effects by stimulating the release of norepinephrine and dopamine, which are neurotransmitters involved in appetite regulation and energy metabolism. The compound binds to specific receptors in the brain, leading to increased neurotransmitter release and subsequent appetite suppression . The molecular targets include norepinephrine and dopamine transporters, which are crucial for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Indanorex is similar to other stimulant compounds like amphetamine and methamphetamine. it is unique in its specific structure and the presence of an indane ring, which differentiates it from other stimulants. Similar compounds include:
Amphetamine: Known for its stimulant effects and used in the treatment of attention deficit hyperactivity disorder.
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
This compound’s unique structure and specific effects on appetite suppression and hypoglycemia make it a compound of interest in various fields of research and application.
Properties
CAS No. |
16112-96-2 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(1-aminopropyl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-2-11(13)12(14)7-9-5-3-4-6-10(9)8-12/h3-6,11,14H,2,7-8,13H2,1H3 |
InChI Key |
QTZFSVVIXMRRLW-UHFFFAOYSA-N |
SMILES |
CCC(C1(CC2=CC=CC=C2C1)O)N |
Canonical SMILES |
CCC(C1(CC2=CC=CC=C2C1)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dietor indanorex chlorhydrate2-(1-aminopropyl)indan-2-ol J.L. 11698 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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